molecular formula C18H15ClN4O3S B11188745 2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11188745
M. Wt: 402.9 g/mol
InChI Key: DTYVVPGOGKBTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that features a thiazine ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazine ring, followed by the introduction of the phenyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted thiazine compounds.

Scientific Research Applications

2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is explored for use in materials science and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives and hydrazinyl-containing molecules. Examples are:

  • 2-{2-[(2-bromophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • 2-{2-[(2-fluorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Uniqueness

What sets 2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(2Z)-2-[(2-chlorobenzoyl)hydrazinylidene]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15ClN4O3S/c19-13-9-5-4-8-12(13)16(25)22-23-18-21-15(24)10-14(27-18)17(26)20-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,20,26)(H,22,25)(H,21,23,24)

InChI Key

DTYVVPGOGKBTKJ-UHFFFAOYSA-N

Isomeric SMILES

C1C(S/C(=N\NC(=O)C2=CC=CC=C2Cl)/NC1=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1C(SC(=NNC(=O)C2=CC=CC=C2Cl)NC1=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.